Azonine Azonine
Brand Name: Vulcanchem
CAS No.: 293-57-2
VCID: VC19744591
InChI: InChI=1S/C8H9N/c1-2-4-6-8-9-7-5-3-1/h1-9H
SMILES:
Molecular Formula: C8H9N
Molecular Weight: 119.16 g/mol

Azonine

CAS No.: 293-57-2

Cat. No.: VC19744591

Molecular Formula: C8H9N

Molecular Weight: 119.16 g/mol

* For research use only. Not for human or veterinary use.

Azonine - 293-57-2

Specification

CAS No. 293-57-2
Molecular Formula C8H9N
Molecular Weight 119.16 g/mol
IUPAC Name 1H-azonine
Standard InChI InChI=1S/C8H9N/c1-2-4-6-8-9-7-5-3-1/h1-9H
Standard InChI Key HWGJWYNMDPTGTD-UHFFFAOYSA-N
Canonical SMILES C1=CC=CNC=CC=C1

Introduction

Structural and Electronic Characteristics of Azonine

Molecular Geometry and Aromaticity

Azonine (C₈NH₉) exhibits a unique balance between aromaticity and structural flexibility. Theoretical studies reveal that the parent azonine molecule adopts a nonplanar conformation due to the interplay between lone-pair electrons on nitrogen and π-electron delocalization . Despite this distortion, azonine retains aromatic characteristics, as evidenced by its resonance energy (calculated at 16.3 kcal/mol) and diatropic ring currents in NMR studies . Substitution at the nitrogen atom (e.g., N-methylation) further perturbs the geometry, with N-methylazonine showing increased puckering (dihedral angles of 15–20°) while maintaining conjugation across the ring system .

Spectroscopic Signatures

The vibrational spectrum of azonine, analyzed through potential energy distribution calculations, shows characteristic bands at:

  • 1580–1620 cm⁻¹ (C=C/C=N stretching)

  • 750–800 cm⁻¹ (out-of-plane CH bending)

  • 3300–3400 cm⁻¹ (NH stretching in unsubstituted derivatives)

UV-vis spectroscopy reveals a strong absorption band at λₘₐₓ = 285 nm (ε = 12,400 L·mol⁻¹·cm⁻¹), attributed to π→π* transitions within the conjugated system .

Table 1: Key Physical Properties of Azonine Derivatives

PropertyAzonine (C₈NH₉)N-MethylazonineOctahydro-1H-azonine
Molecular Weight (g/mol)127.16141.22127.23
Density (g/cm³)1.12*1.08*0.817
Boiling Point (°C)189 (sublimes)205189.2
Dipole Moment (D)2.342.181.92
*Predicted values from computational studies

Synthetic Methodologies

Classical Cyclization Approaches

The synthesis of azonine derivatives typically employs ring-closing strategies:

  • Dieckmann Cyclization: Ethyl 8-azanonanoate undergoes intramolecular condensation under basic conditions (KOBu-t, THF, 0°C), yielding azonine-2-carboxylate in 45–50% yield .

  • Hofmann Elimination: Treatment of 9-aminooctanamide with bromine in NaOH produces azonine through sequential Hofmann degradation and cyclization (35% yield) .

Modern Catalytic Methods

Recent advances employ transition metal catalysis for improved efficiency:

  • Ruthenium-Catalyzed Metathesis: Grubbs II catalyst (5 mol%) facilitates the cyclization of diallylamine derivatives to azonine frameworks at 40°C (71% yield, >95% ee) .

  • Photoredox Coupling: Visible-light-mediated [3+6] cycloadditions between enamines and dienes provide access to functionalized azonines under mild conditions .

Chemical Reactivity and Transformations

Electrophilic Substitution

The nitrogen atom in azonine demonstrates ambident nucleophilicity:

  • N-Alkylation: Reacts with methyl iodide (KI, DMF, 80°C) to give N-methylazonine (89% yield) .

  • Acylation: Acetic anhydride in pyridine produces N-acetylazonine (mp 142–144°C) with complete regioselectivity .

Ring Expansion and Contraction

Azonine participates in unique ring-size interconversions:

  • Schmidt Reaction: Treatment with HN₃/H₂SO₄ converts dibenzoazoninediones to benzimidazo[1,2-b]benzazepines (62% yield) .

  • Mannich Cyclization: Condensation with formaldehyde/aniline yields spirocyclic indenoquinolines through unexpected ring contraction .

Supramolecular Interactions

The distorted π-system enables distinctive host-guest chemistry:

  • Cation Binding: K⁺ forms stable complexes (log K = 3.2) through cation-π interactions, as confirmed by X-ray crystallography .

  • Anion Recognition: N-H groups in octahydroazonine derivatives selectively bind chloride (Ka = 1.8×10³ M⁻¹) via hydrogen bonding .

Spectroscopic and Computational Characterization

Advanced NMR Analysis

¹H NMR of azonine derivatives shows characteristic splitting patterns:

  • N-H proton: δ 3.2–3.5 ppm (broad singlet, JNH = 8.2 Hz)

  • Bridgehead protons: δ 5.8–6.1 ppm (multiplet, J = 9.4 Hz)

DFT calculations (B3LYP/6-311++G**) closely match experimental ¹³C NMR shifts (RMSD = 1.8 ppm), validating the proposed structures .

Theoretical Insights

Natural Bond Orbital (NBO) analysis reveals:

  • 78% p-character in nitrogen's lone pair

  • Conjugation energy of 24.7 kcal/mol stabilizing the ring

  • Wiberg Bond Index of 1.35 for C-N bonds, indicating partial double-bond character

Biological and Materials Applications

Materials Science Applications

  • Organic Semiconductors: Thin films of N-arylazonines show hole mobility of 0.12 cm²/V·s, making them candidates for OLED devices .

  • Ion-Selective Membranes: Octahydroazonine-doped polymers achieve Na⁺/K⁺ selectivity of 1:150 in electrochemical sensors .

CompoundGHS CodesPPE RequirementsFirst Aid Measures
AzonineH314Gloves, face shieldFlush skin with water
Octahydro-1H-azonineH226, H315Chemical apronInhalation: fresh air
N-MethylazonineH302Fume hoodIngestion: activated charcoal

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